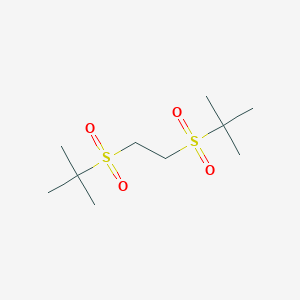
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C10H22O4S2 It is characterized by the presence of two sulfonyl groups and a tert-butyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane typically involves the reaction of tert-butyl sulfone with appropriate alkylating agents under controlled conditions. One common method involves the use of tert-butyl sulfone and ethyl sulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols or thiols.
Substitution: Various sulfonyl derivatives.
Applications De Recherche Scientifique
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(2-tert-butylsulfonylethylsulfonyl)propane: Similar structure with slight variations in the alkyl groups.
tert-Butyl sulfone: A simpler compound with only one sulfonyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but lacks sulfonyl groups.
Uniqueness
2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane is unique due to the presence of two sulfonyl groups and a tert-butyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
5862-63-5 |
|---|---|
Formule moléculaire |
C10H22O4S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-(2-tert-butylsulfonylethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C10H22O4S2/c1-9(2,3)15(11,12)7-8-16(13,14)10(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
WNPSGYOAJGEVQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)CCS(=O)(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
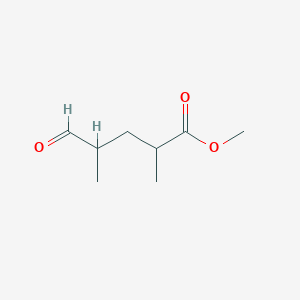
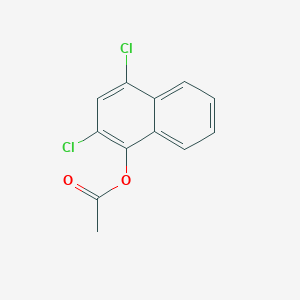
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
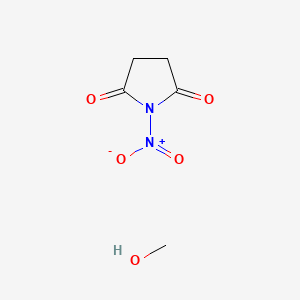
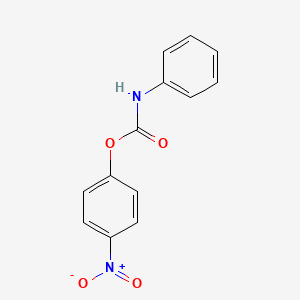

![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)

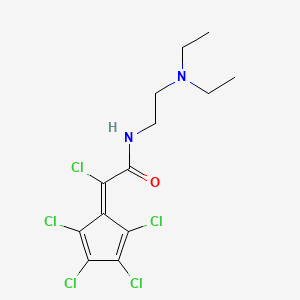
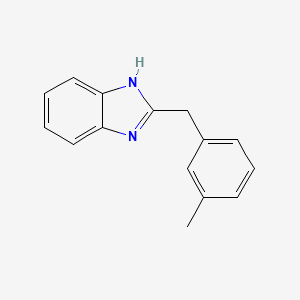
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
